2-fluoro-N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
描述
属性
IUPAC Name |
2-fluoro-N-[6-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O3S/c1-10-8-14(23-26-10)19-15(24)9-27-16-7-6-13(21-22-16)20-17(25)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H,19,23,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFOHVOAEKGEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-fluoro-N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound with potential therapeutic applications. Its structure includes a benzamide moiety, a pyridazine ring, and an isoxazole group, which are associated with various biological activities. This article discusses the biological activity of this compound, focusing on its potential as a kinase inhibitor, antimicrobial agent, and its implications in cancer therapy.
Molecular Structure and Characteristics
The molecular formula of 2-fluoro-N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is C17H14FN5O3S, with a molecular weight of approximately 387.39 g/mol. The presence of fluorine, nitrogen heterocycles, and sulfur in its structure suggests diverse reactivity and biological interactions.
1. Kinase Inhibition Potential
The benzamide group in the compound is a recognized pharmacophore for kinase inhibitors. Kinases play critical roles in cell signaling pathways related to cell growth and proliferation. Preliminary studies suggest that 2-fluoro-N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide may exhibit inhibitory activity against specific kinases involved in cancer progression and inflammatory diseases. Further research is required to elucidate its selectivity and potency against particular kinase targets.
2. Antimicrobial Properties
The structural components of this compound, particularly the pyridazinyl and isoxazolyl moieties, are often found in bioactive compounds with antimicrobial properties. Investigations into the antibacterial, antifungal, and antiviral activities of similar compounds suggest that this compound could possess significant antimicrobial effects. The exploration of its efficacy against various pathogens could lead to the development of new antimicrobial agents.
3. Cancer Therapeutics
Given the structural similarities to other known anticancer agents, 2-fluoro-N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide may serve as a lead compound for cancer treatment. Research on related compounds has shown promising results in inhibiting tumor growth through mechanisms involving apoptosis induction and modulation of cell signaling pathways .
Table 1: Summary of Biological Activities
相似化合物的比较
The compound shares structural motifs with several analogs documented in pharmaceutical and synthetic chemistry literature. Key comparisons include:
Key Observations :
- Core Heterocycle: The pyridazine core in the target compound differs from pyrimidinone (e.g., 2d, 2e) or pyridine (e.g., Compound 20) scaffolds. Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases compared to pyrimidinones, which are more common in nucleotide analogs .
- Substituent Effects : The 2-fluoro group on the benzamide moiety likely improves metabolic stability compared to nitro or methoxy groups in analogs like 2d and 2e. Fluorine’s electronegativity may also influence π-stacking interactions in biological targets .
- Thioether Linker : The thioethyl linkage is conserved across many analogs (e.g., Compounds 20, 45), suggesting its role in maintaining conformational flexibility and solubility. However, the 5-methylisoxazole substituent in the target compound may confer selectivity toward specific kinases or viral proteases, as seen in related isoxazole derivatives .
Physicochemical Properties
- Melting Points: Pyrimidinone analogs (2d, 2e) exhibit high melting points (>210°C), likely due to strong intermolecular hydrogen bonding.
- Synthetic Yield: Yields for pyrimidinone derivatives (~80–84%) suggest efficient synthetic routes. The target compound’s synthesis may require optimization due to the pyridazine ring’s lower nucleophilicity compared to pyrimidinones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
